1,4-Dibenzylpiperazine

Descripción

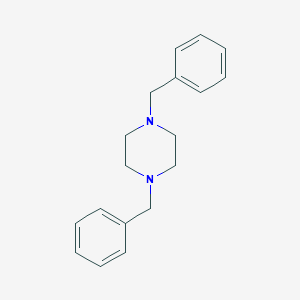

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUGLZQRXQQCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10899765 | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-11-3 | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616774W5JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Dibenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) derivative. It is often identified as a byproduct in the synthesis of the recreational stimulant benzylpiperazine (BZP), indicating its presence may signify a low-quality or improperly synthesized batch of BZP[1]. While its own pharmacological profile is not extensively characterized, its structural similarity to BZP and other psychoactive piperazines suggests potential interactions with monoamine transporters and other central nervous system targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical protocols for this compound, serving as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with benzyl (B1604629) groups. The physicochemical properties of both the free base and its common dihydrochloride (B599025) salt are summarized below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem] |

| Synonyms | DBZP, N,N'-Dibenzylpiperazine, 1,4-bis(phenylmethyl)-piperazine | [PubChem] |

| CAS Number | 1034-11-3 (free base) | [PubChem] |

| 2298-55-7 (dihydrochloride) | [Cayman Chemical] | |

| Molecular Formula | C₁₈H₂₂N₂ | [PubChem] |

| Molecular Weight | 266.38 g/mol | [PubChem] |

Table 2: Physical Properties

| Property | This compound (Free Base) | This compound (Dihydrochloride) | Source(s) |

| Appearance | White Powder | Crystalline Solid | [SWGDRUG.org] |

| Melting Point | Not Determined | 287.3 °C | [SWGDRUG.org] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Inferred: Soluble in common organic solvents like methanol, chloroform, and acetone. | Methanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [Cayman Chemical] |

Chemical Structure and Conformation

The structure of this compound consists of a central piperazine ring flanked by two benzyl substituents.

-

SMILES: C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

-

InChI: InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2

X-ray crystallography studies have confirmed that the central piperazine ring adopts a chair conformation. The molecule possesses non-crystallographic inversion symmetry. The two phenyl rings are nearly parallel, with a dihedral angle of approximately 1.3(1)°.

Synthesis and Experimental Protocols

This compound is typically formed as a byproduct during the synthesis of 1-benzylpiperazine (B3395278) when reaction conditions, such as temperature or stoichiometry, are not carefully controlled. An excess of benzyl chloride or elevated temperatures can favor the formation of the disubstituted product.

General Synthesis Protocol

A direct synthesis can be achieved by reacting piperazine with at least two equivalents of benzyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction: Piperazine + 2 Benzyl Chloride → this compound + 2 HCl

Materials:

-

Piperazine

-

Benzyl chloride

-

Anhydrous ethanol (B145695) (or other suitable solvent)

-

Base (e.g., sodium carbonate, triethylamine)

Procedure (Adapted from mono-alkylation protocols):

-

Dissolve piperazine in anhydrous ethanol in a reaction flask.

-

Add the base to the solution.

-

Slowly add at least two molar equivalents of benzyl chloride to the reaction mixture, while stirring.

-

The reaction may be heated to increase the rate, but this can also lead to the formation of quaternary ammonium (B1175870) salts.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the precipitated salt of the base is filtered off.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical and Spectroscopic Data

Detailed analytical methods have been established for the identification and characterization of this compound, particularly in forensic contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (¹H NMR):

-

Sample Preparation: The analyte (dihydrochloride salt) is diluted to approximately 6 mg/mL in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and dimethylsulfone as a quantitative internal standard[2].

-

Instrument: 400 MHz NMR spectrometer[2].

-

Parameters:

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in methanol[2].

-

Instrument: Agilent gas chromatograph with a mass selective detector[2].

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[2].

-

Carrier Gas: Helium at 1.0 mL/min[2].

-

Temperatures:

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min[2].

-

Injection: 1 µL injection with a split ratio of 20:1[2].

-

MS Parameters:

Table 3: Summary of Spectroscopic Data

| Technique | Key Observations | Source(s) |

| ¹H NMR | Spectral data available for the dihydrochloride salt in D₂O. | [SWGDRUG.org] |

| ¹³C NMR | Spectral data available. | [PubChem] |

| GC-MS | Retention Time: ~12.283 min under specified conditions. EI Mass Spectrum shows characteristic fragmentation patterns. | [SWGDRUG.org] |

| FTIR | ATR-IR spectral data available. | [PubChem] |

| Raman | FT-Raman spectral data available. | [PubChem] |

Biological Activity and Signaling Pathways

The specific pharmacological profile of this compound is not well-documented with quantitative binding affinities. However, based on its structural relationship to BZP and other piperazine derivatives, its primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmitter systems.

Studies on BZP show that it acts as a dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent and a serotonin (B10506) (5-HT) reuptake inhibitor, actions mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3]. Behavioral studies in rats indicate that DBZP produces effects more similar to the psychostimulant BZP than to serotonergic piperazines, fully substituting for the discriminative stimulus effects of methamphetamine[3]. This suggests a significant interaction with the dopaminergic system.

Additionally, research on N,N'-disubstituted piperazines has indicated that this structural class can exhibit high affinity for sigma receptors (σ₁ and σ₂). While specific binding data for this compound is not available, this remains a plausible target contributing to its overall pharmacological effect.

Conclusion

This compound is a well-characterized chemical entity with established analytical profiles. While it is primarily known as a synthesis impurity of BZP, its structural features and the behavioral effects observed in animal models suggest it is a pharmacologically active compound, likely interacting with monoaminergic systems. The lack of quantitative receptor binding and functional assay data represents a significant knowledge gap. This technical guide consolidates the current structural and chemical data on this compound to facilitate future research into its synthesis, pharmacology, and potential applications in drug development.

References

- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma of 1,4-Dibenzylpiperazine: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 22, 2025 – Long regarded as a mere synthetic byproduct, 1,4-Dibenzylpiperazine (DBZP) is now emerging as a compound of significant interest in neuropharmacological research. This technical guide provides an in-depth overview of the current understanding of DBZP, focusing on its application in research settings, its behavioral pharmacology, and the experimental protocols used for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the nuanced profile of this piperazine (B1678402) derivative.

Introduction: From Impurity to Research Focus

This compound (DBZP) is a piperazine derivative that is frequently identified as an impurity in the illicit synthesis of the recreational stimulant benzylpiperazine (BZP).[1][2] Initially overlooked, research has now demonstrated that DBZP is not an inactive substance but a behaviorally active compound with its own distinct pharmacological profile.[2][3] Its presence in street drug preparations necessitates a thorough understanding of its effects to assess the full spectrum of potential health risks and abuse liability associated with BZP-containing products. Research applications of DBZP are primarily centered in the fields of forensic chemistry, toxicology, and behavioral pharmacology.[4][5]

Pharmacological Profile: A Closer Look at a BZP Counterpart

Current research indicates that the behavioral effects of DBZP are more aligned with BZP and classic psychostimulants like methamphetamine, rather than the more serotonergic piperazines such as meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).[2][3] While the precise mechanism of action is still under full investigation, it is hypothesized to interact with monoamine transporters, similar to BZP.[3][4][6]

Behavioral Pharmacology in Animal Models

In vivo studies are crucial for elucidating the psychoactive and abuse potential of DBZP. The primary models used include locomotor activity assays, conditioned place preference (CPP), and drug discrimination paradigms.

Table 1: Summary of In Vivo Behavioral Studies on this compound

| Assay | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |

| Locomotor Activity | Mice | Not explicitly stated | Dose-dependent decreases in locomotor activity. | [2][3] |

| Conditioned Place Preference | Mice | Not explicitly stated | Did not produce a conditioned place preference. | [2][3] |

| Drug Discrimination (Methamphetamine) | Rats | Up to 100 | Fully substituted for the discriminative stimulus effects of methamphetamine (98% drug-appropriate responding). | [3] |

| Drug Discrimination (Cocaine) | Rats | Up to 100 | Produced sub-threshold levels of drug-appropriate responding (67%). | [3] |

| Drug Discrimination (MDMA) | Rats | Up to 100 | Produced sub-threshold levels of drug-appropriate responding (60%). | [3] |

| Drug Discrimination (DOM) | Rats | Up to 100 | Failed to substitute for the discriminative stimulus effects of DOM (17% drug-appropriate responding). | [3] |

| Adverse Effects | Rats | 100 | Produced convulsions. | [2][3] |

Experimental Methodologies

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies employed in the key behavioral pharmacology studies of DBZP.

Drug Preparation and Administration

Dibenzylpiperazine hydrochloride (DBZP) is typically dissolved in 0.9% saline for administration.[3] In rodent studies, the route of administration is commonly intraperitoneal (i.p.).[3] For rats, the injection volume is often 1 ml/kg or 3 ml/kg, while for mice, it is typically 10 ml/kg.[3]

Locomotor Activity Assay

The locomotor activity assay is used to assess the stimulant or depressant effects of a compound.

Mice are habituated to the testing room before being placed in open-field chambers. Following habituation, animals are administered either vehicle or DBZP at varying doses. Locomotor activity is then recorded for a specified duration using automated activity monitoring systems. Data are typically analyzed to determine dose-dependent effects on horizontal and vertical movement.

Drug Discrimination Assay

This assay is considered the gold standard for assessing the subjective effects of a drug in animals and predicting its abuse liability in humans.

Rats are trained to discriminate a specific training drug (e.g., methamphetamine) from a vehicle. This is achieved by reinforcing lever presses on one of two levers depending on whether the drug or vehicle was administered. Once the rats have learned to reliably press the correct lever, test sessions are conducted with the novel compound (DBZP). The percentage of responses on the drug-appropriate lever is measured to determine if the test compound produces subjective effects similar to the training drug.

Signaling Pathways: An Area for Future Research

Currently, there is a paucity of research directly investigating the specific signaling pathways modulated by this compound. While its effects are presumed to be mediated through interactions with monoamine systems, the downstream intracellular signaling cascades have not been elucidated. This represents a significant knowledge gap and a promising avenue for future research. Elucidating these pathways would provide a more complete understanding of DBZP's mechanism of action and its potential for neurotoxicity.

Conclusion and Future Directions

This compound is a behaviorally active compound with a pharmacological profile that appears to mimic, at least in part, that of BZP and methamphetamine. Its primary use in research is to characterize its abuse liability and toxicological profile, which is of significant public health relevance due to its presence as an impurity in street drugs. Future research should focus on elucidating its precise molecular targets and downstream signaling pathways. Further investigation into its metabolism and pharmacokinetics would also be invaluable for a comprehensive risk assessment. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing piperazine derivative.

References

- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. interpriseusa.com [interpriseusa.com]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

1,4-Dibenzylpiperazine: A Technical Guide to its Discovery and History

Abstract

1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) that has garnered attention primarily as a synthetic byproduct in the clandestine production of the recreational drug benzylpiperazine (BZP). This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and pharmacology of this compound. While a definitive initial discovery event is not well-documented, its history is intrinsically linked to the synthesis of BZP. This document details historical and contemporary synthetic methodologies, presents quantitative data in structured tables, and illustrates the compound's mechanism of action through signaling pathway diagrams. The content is tailored for researchers, scientists, and drug development professionals, offering a thorough understanding of this compound's scientific background.

Introduction

This compound, also known as DBZP, is a chemical compound characterized by a central piperazine ring with benzyl (B1604629) groups attached to both nitrogen atoms.[1] Its significance in the scientific literature is largely due to its emergence as a common impurity in illicitly synthesized benzylpiperazine (BZP), a recreational stimulant.[1][2] The presence of DBZP is often indicative of suboptimal reaction conditions during BZP synthesis, such as elevated temperatures or an excess of benzyl chloride.[1] Despite its origins as a byproduct, this compound is a behaviorally active compound with its own distinct pharmacological profile.[3] This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for the scientific community.

Discovery and History

The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual recognition as a byproduct of benzylpiperazine (BZP) synthesis. BZP was first synthesized in 1944, and it is plausible that this compound was co-produced in these early syntheses, although not explicitly identified or characterized.[4]

Published methods for the preparation of 1-benzylpiperazine (B3395278) often mention the formation of 1,4-dibenzyl derivatives as a potential side reaction.[5] The intentional synthesis and characterization of 1,4-disubstituted piperazines, including dibenzylated variants, have been a subject of medicinal chemistry research for decades, with relevant synthetic methods being developed over time.

The primary route to the formation of this compound is the reaction of piperazine with an excess of benzyl chloride.[1][2] In the context of clandestine BZP production, where precise stoichiometric control is often lacking, the formation of the disubstituted product is common.[1]

Physicochemical Properties

This compound possesses distinct physicochemical properties that are crucial for its identification and handling in a laboratory setting. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | DBZP, 1,4-bis(phenylmethyl)-piperazine | [1] |

| CAS Number | 1034-11-3 | [1] |

| Chemical Formula | C18H22N2 | [1] |

| Molar Mass | 266.388 g·mol−1 | [1] |

| Appearance | White Powder | [6] |

| Melting Point (di-HCl salt) | 287.3 °C | [1] |

| Solubility (hydrochloride) | Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct N-alkylation of piperazine with benzyl chloride. The reaction stoichiometry is critical, with a 1:2 molar ratio of piperazine to benzyl chloride favoring the formation of the disubstituted product.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the known reactivity of piperazine and benzyl halides.

Materials:

-

Piperazine

-

Benzyl chloride

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

Hydrochloric acid (for salt formation, if desired)

-

Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)

Procedure:

-

In a round-bottom flask, dissolve piperazine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add two molar equivalents of benzyl chloride to the reaction mixture, while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) for several hours to ensure the completion of the reaction.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

-

For the preparation of the dihydrochloride (B599025) salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid. The salt will precipitate and can be collected by filtration.

Yields: The yield of this compound can vary depending on the specific reaction conditions and purification methods used.

Pharmacology and Mechanism of Action

This compound is a psychoactive compound that primarily exerts its effects through interaction with monoamine transporters.[3] Its pharmacological profile shows similarities to that of BZP and, to a lesser extent, methamphetamine, although it is less potent.[3]

Interaction with Monoamine Transporters

Signaling Pathways

The interaction of this compound with monoamine transporters initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathways associated with the inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake.

Conclusion

This compound is a compound with a history deeply intertwined with that of benzylpiperazine. While often considered an impurity, it possesses its own pharmacological characteristics, primarily acting on monoamine transporters. This guide has provided a detailed overview of its discovery, synthesis, properties, and mechanism of action, drawing from the available scientific literature. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is valuable, not only for its own potential biological activities but also for its relevance in the context of piperazine-based psychoactive substances. Further research is warranted to fully elucidate its pharmacological profile, including its specific affinities for monoamine transporters and its downstream signaling effects.

References

- 1. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 3. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 6. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

1,4-Dibenzylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1,4-Dibenzylpiperazine (DBZP), a disubstituted piperazine (B1678402) derivative. It includes key identifiers such as its CAS numbers and a comprehensive list of synonyms. The document outlines detailed experimental protocols for its synthesis and for key behavioral pharmacology assays, including locomotor activity, conditioned place preference, and drug discrimination studies. Quantitative data from these experiments are presented in structured tables for clarity and comparative analysis. Furthermore, a proposed mechanism of action is discussed, focusing on its interaction with monoamine transporters, and a corresponding signaling pathway is visualized. This guide is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel psychoactive compounds and related chemical entities.

Chemical Identification

This compound is a chemical compound with two benzyl (B1604629) groups attached to the nitrogen atoms of a piperazine ring. It exists as a free base and in salt forms, most commonly as a dihydrochloride (B599025) salt.

| Identifier | Value | Form |

| CAS Number | 1034-11-3 | Free Base |

| CAS Number | 2298-55-7 | Dihydrochloride |

| IUPAC Name | 1,4-bis(phenylmethyl)piperazine | Free Base |

| Molecular Formula | C18H22N2 | Free Base |

| Molecular Formula | C18H22N2·2HCl | Dihydrochloride |

| Molar Mass | 266.388 g/mol | Free Base |

| Molar Mass | 339.3 g/mol | Dihydrochloride |

Synonyms:

Experimental Protocols

Synthesis of this compound

This compound is often formed as a byproduct in the synthesis of 1-benzylpiperazine (B3395278) (BZP) when reaction conditions are not strictly controlled, such as at elevated temperatures or with an excess of benzyl chloride[2]. The following protocol describes a method for the intentional synthesis of this compound.

Materials:

-

Piperazine

-

Benzyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Dissolution: Dissolve piperazine in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add at least two equivalents of a suitable base, such as triethylamine (TEA), to the reaction mixture. This will act as an acid scavenger for the hydrochloric acid produced during the reaction.

-

Benzyl Chloride Addition: Cool the reaction mixture in an ice bath (0-5°C). Slowly add at least two equivalents of benzyl chloride dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining piperazine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica (B1680970) gel column chromatography, typically with a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield the pure product.

-

Behavioral Pharmacology Assays

The following protocols are based on the methodologies described by Dolan et al. (2018)[3].

Objective: To assess the stimulant or depressant effects of this compound on spontaneous locomotor activity in mice.

Apparatus: Open-field activity chambers equipped with infrared photobeams to automatically record horizontal and vertical movements.

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Dosing: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Testing: Immediately after injection, place the mouse in the center of the open-field chamber.

-

Data Collection: Record locomotor activity continuously for a predefined period (e.g., 60 minutes).

-

Analysis: Analyze the data by binning the activity counts into time blocks (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts between different dose groups and the vehicle control group.

Objective: To evaluate the rewarding or aversive properties of this compound in mice.

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

Procedure:

-

Pre-conditioning (Baseline): On day 1, place each mouse in the chamber with the door removed, allowing free access to both compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.

-

Conditioning: Over the next several days (e.g., 8 days), perform conditioning sessions. On drug conditioning days, administer this compound and confine the mouse to its initially non-preferred compartment for a set period (e.g., 30 minutes). On vehicle conditioning days, administer the vehicle and confine the mouse to its initially preferred compartment for the same duration. The order of drug and vehicle days should be counterbalanced.

-

Post-conditioning (Test): On the day after the final conditioning session, place the mouse in the chamber with the door removed and allow free access to both compartments in a drug-free state. Record the time spent in each compartment.

-

Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

Objective: To assess the interoceptive (subjective) effects of this compound in rats trained to discriminate a known psychoactive drug (e.g., methamphetamine) from vehicle.

Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

Procedure:

-

Training: Train rats to press one lever (drug-appropriate lever) after receiving an injection of the training drug (e.g., methamphetamine) and the other lever (vehicle-appropriate lever) after a vehicle injection to receive a food reward. Training continues until the rats reliably press the correct lever.

-

Substitution Test: Once trained, administer various doses of this compound to the rats. Place them in the operant chamber and record which lever they press.

-

Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever, indicating that the subjective effects of this compound are similar to those of the training drug.

Quantitative Data

The following tables summarize the quantitative data from the behavioral pharmacology experiments.

| Experiment | Compound | Dose (mg/kg, i.p.) | Effect | Reference |

| Locomotor Activity | This compound | 5 - 100 | Dose-dependent decrease in locomotor activity. | Dolan et al., 2018[3] |

| Conditioned Place Preference | This compound | Up to 100 | No significant conditioned place preference or aversion. | Dolan et al., 2018[3] |

| Drug Discrimination (Methamphetamine-trained rats) | This compound | 5 - 50 | Full substitution for methamphetamine (98% drug-appropriate responding). | Dolan et al., 2018[3] |

| Drug Discrimination (Cocaine-trained rats) | This compound | Up to 50 | Sub-threshold drug-appropriate responding (67%). | Dolan et al., 2018[3] |

| Drug Discrimination (MDMA-trained rats) | This compound | Up to 50 | Sub-threshold drug-appropriate responding (60%). | Dolan et al., 2018[3] |

| Drug Discrimination (DOM-trained rats) | This compound | Up to 100 | No substitution (17% drug-appropriate responding). | Dolan et al., 2018[3] |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to benzylpiperazine (BZP) and its behavioral effects, it is hypothesized to primarily act as a monoamine transporter ligand. BZP is known to inhibit the reuptake of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) and promote their release[4][5]. The drug discrimination studies showing that DBZP fully substitutes for methamphetamine suggest a significant dopaminergic component to its action[3].

The proposed mechanism involves the binding of this compound to the dopamine transporter (DAT) and the serotonin transporter (SERT) on the presynaptic membrane. This binding can inhibit the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and serotonergic neurotransmission.

Proposed Signaling Pathway

Caption: Proposed mechanism of this compound action on monoamine transporters.

Experimental Workflow for Behavioral Assays

Caption: Workflow for key behavioral pharmacology experiments.

Conclusion

This compound is a behaviorally active compound with a pharmacological profile that suggests significant interaction with the dopaminergic system, as evidenced by its full substitution for methamphetamine in drug discrimination studies. While it does not appear to have rewarding properties in the conditioned place preference assay, its effects on locomotor activity and its subjective similarity to stimulants warrant further investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development to further explore the properties and potential of this and related piperazine derivatives.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,4-Dibenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) that is most commonly identified as a byproduct in the synthesis of the recreational drug benzylpiperazine (BZP).[1] While the biological and toxicological properties of this compound are not extensively studied, existing research indicates it is a behaviorally active compound with a pharmacological profile that appears to share similarities with BZP, suggesting a potential for abuse.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its stability and spectroscopic profile. Additionally, it outlines experimental protocols for its analysis and discusses its inferred mechanism of action based on available behavioral data. This document is intended to serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmacology.

Chemical and Physical Properties

This compound is a symmetrical molecule consisting of a central piperazine ring with a benzyl (B1604629) group attached to each nitrogen atom. It can be found as a free base or as a dihydrochloride (B599025) salt.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | DBZP, 1,4-bis(phenylmethyl)-piperazine | [4] |

| Appearance | White Powder | [4] |

| CAS Number | 1034-11-3 (free base) | [4] |

| Molecular Formula | C₁₈H₂₂N₂ | [5] |

| Molecular Weight | 266.38 g/mol | [5] |

Physical Properties

Data regarding the physical properties of the free base of this compound is limited.

| Property | Value | Source(s) |

| Melting Point (free base) | Not Determined | [4] |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

Dihydrochloride Salt Properties

The dihydrochloride salt of this compound is a more commonly characterized form.

| Property | Value | Source(s) |

| CAS Number | 2298-55-7 | [6] |

| Molecular Formula | C₁₈H₂₂N₂ · 2HCl | [6] |

| Molecular Weight | 339.3 g/mol | [6] |

| Melting Point | 287.3 °C | [4] |

| Solubility | Methanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL | [6] |

| Appearance | Crystalline solid | [6] |

Synthesis and Chemical Reactivity

Synthesis

This compound is primarily known as a byproduct in the synthesis of benzylpiperazine (BZP). Its formation is favored under conditions of high temperature or when an excess of benzyl chloride is used in the reaction with piperazine.[1]

A general synthetic approach for N-substituted piperazines involves the reaction of piperazine with an appropriate alkyl halide. In the case of this compound, this would involve the reaction of piperazine with two equivalents of benzyl chloride.

References

- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. swgdrug.org [swgdrug.org]

- 5. This compound | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Unwanted Relative: 1,4-Dibenzylpiperazine as a Byproduct in Benzylpiperazine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of benzylpiperazine (BZP), a compound of significant interest in medicinal chemistry and pharmacological research, is often accompanied by the formation of the N,N'-disubstituted byproduct, 1,4-dibenzylpiperazine (DBZP). The presence of this impurity is a marker of suboptimal reaction conditions and can complicate purification processes, impacting the yield and purity of the desired monosubstituted product. This technical guide provides a comprehensive overview of the factors influencing the formation of this compound, detailed experimental protocols for both the synthesis of BZP with minimal byproduct formation and the analytical identification of DBZP, and a summary of relevant quantitative data.

Introduction

Benzylpiperazine (BZP) and its derivatives are a class of compounds that have been explored for a range of pharmacological activities. The most common synthetic route to BZP involves the reaction of piperazine (B1678402) with benzyl (B1604629) chloride. However, this reaction can lead to the formation of the disubstituted byproduct, this compound (DBZP), which is often an indicator of a poorly controlled synthesis.[1] The formation of DBZP is primarily influenced by two key reaction parameters: the molar ratio of the reactants and the reaction temperature.[1] Understanding and controlling these parameters is crucial for maximizing the yield of BZP while minimizing the formation of this significant impurity.

Synthesis and Byproduct Formation

The primary reaction for the synthesis of benzylpiperazine is the nucleophilic substitution of chloride from benzyl chloride by one of the secondary amine groups of piperazine.

Reaction Mechanism and Byproduct Pathway

The formation of both BZP and DBZP proceeds through a sequential N-alkylation of the piperazine ring.

-

Step 1: Monobenzylation. Piperazine, acting as a nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion to form the desired product, 1-benzylpiperazine (B3395278) (BZP).

-

Step 2: Dibenzylation. The newly formed BZP still possesses a secondary amine group which remains nucleophilic. If an excess of benzyl chloride is present or if the reaction conditions are harsh enough, this secondary amine can undergo a second benzylation reaction, leading to the formation of the this compound (DBZP) byproduct.

High reaction temperatures and an excess of benzyl chloride are the primary drivers for the formation of DBZP.[1]

Factors Influencing this compound Formation

While specific quantitative data correlating reaction conditions to byproduct yield is not extensively published in readily available literature, the qualitative relationship is well-established:

-

Molar Ratio of Reactants: Utilizing a significant excess of piperazine relative to benzyl chloride favors the monosubstitution product (BZP). This is a statistical effect; with a higher concentration of unreacted piperazine, the benzyl chloride is more likely to react with a piperazine molecule that has not yet been benzylated. Conversely, a molar ratio approaching or exceeding 1:2 (piperazine to benzyl chloride) will significantly increase the yield of DBZP.

-

Reaction Temperature: Higher reaction temperatures increase the rate of both the desired and the undesired reactions. However, elevated temperatures can provide the necessary activation energy for the second benzylation step to occur more readily, thus promoting the formation of DBZP.[1]

-

Reaction Time: Prolonged reaction times, especially at elevated temperatures, can also contribute to an increase in the formation of the disubstituted byproduct.

Experimental Protocols

Synthesis of 1-Benzylpiperazine with Minimal Byproduct Formation

The following protocol is adapted from a procedure designed to yield pure 1-benzylpiperazine dihydrochloride (B599025), free from any disubstituted compound.[2]

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Absolute ethanol (B145695)

-

Benzyl chloride (recently distilled)

-

Dry hydrogen chloride

-

5N Sodium hydroxide

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol is warmed to 65°C in a 250-ml Erlenmeyer flask.

-

To this warm solution, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.

-

While maintaining the temperature at 65°C, 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous stirring.

-

The reaction mixture is stirred for an additional 25 minutes at 65°C.

-

The mixture is then cooled, and the unstirred solution is kept in an ice bath for approximately 30 minutes to allow for the crystallization of unreacted piperazine dihydrochloride monohydrate.

-

The crystals are collected by suction filtration and washed with three 10-ml portions of ice-cold absolute ethanol.

-

The combined filtrate and washings are cooled in an ice bath and treated with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride.

-

After thorough mixing, the solution is cooled for 10–15 minutes in an ice bath to precipitate the 1-benzylpiperazine dihydrochloride.

-

The precipitated product is collected by suction filtration, washed with dry benzene, and dried. The yield is typically 93–95%.

-

To obtain the free base, the dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and extracted multiple times with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude 1-benzylpiperazine.

-

The product can be further purified by vacuum distillation.

This procedure is designed to minimize the formation of this compound by using a controlled stoichiometry and temperature.[2]

Analytical Identification and Quantification of this compound

The following protocols are based on methods for the analysis of this compound.[3]

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the sample to approximately 4 mg/mL in methanol.

-

Instrumentation: Agilent gas chromatograph with a mass selective detector.

-

Column: DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Temperatures:

-

Injector: 280°C

-

MSD transfer line: 280°C

-

MS Source: 230°C

-

MS Quad: 150°C

-

-

Oven Program:

-

Initial temperature of 100°C, hold for 1.0 min.

-

Ramp to 300°C at a rate of 12°C/min.

-

Hold at 300°C for 9.0 min.

-

-

Injection Parameters: 1 µL injection with a split ratio of 20:1.

-

MS Parameters:

-

Mass scan range: 30-550 amu.

-

Acquisition mode: Scan.

-

-

Expected Retention Time: Approximately 12.283 min.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 6 mg of the sample in D₂O containing TSP as a 0 ppm reference and dimethylsulfone as a quantitative internal standard.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Parameters:

-

Spectral width: At least -3 ppm to 13 ppm.

-

Pulse angle: 90°.

-

Delay between pulses: 45 seconds.

-

Data Presentation

| Parameter | Condition to Minimize DBZP Formation | Condition to Favor DBZP Formation | Quantitative Data/Observation |

| Molar Ratio (Piperazine:Benzyl Chloride) | High excess of piperazine (e.g., >2:1) | Equimolar or excess of benzyl chloride (e.g., 1:2) | The Organic Syntheses procedure uses a 2:1 molar ratio of total piperazine species to benzyl chloride to achieve a high yield of BZP with minimal DBZP.[2] |

| Reaction Temperature | Moderate temperature (e.g., 65°C) | High temperature | Elevated temperatures are cited as a cause for increased DBZP formation.[1] |

| Reaction Time | Minimized to achieve completion of the first benzylation | Prolonged reaction time | Not quantitatively specified in the reviewed literature. |

Visualization of Reaction Pathways and Workflow

BZP Synthesis and Byproduct Formation Pathway

Caption: Reaction pathway for the synthesis of BZP and the formation of the DBZP byproduct.

Experimental Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis, purification, and analysis of BZP and its byproduct DBZP.

Conclusion

The formation of this compound as a byproduct in the synthesis of benzylpiperazine is a direct consequence of the reaction conditions employed. By carefully controlling the stoichiometry of the reactants, specifically by using an excess of piperazine, and maintaining a moderate reaction temperature, the formation of this disubstituted impurity can be significantly minimized. The detailed experimental and analytical protocols provided in this guide offer a framework for researchers to produce high-purity benzylpiperazine and to accurately identify and quantify the presence of this compound. Further systematic studies to generate quantitative data on the influence of various reaction parameters on byproduct yield would be a valuable contribution to the field.

References

Initial Studies on the Biological Activity of 1,4-Dibenzylpiperazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibenzylpiperazine (DBZP) is a disubstituted piperazine (B1678402) derivative that has been identified primarily as a synthesis byproduct of the recreational drug benzylpiperazine (BZP).[1][2] Initial biological investigations have focused on its behavioral pharmacology to understand its potential psychoactive effects and abuse liability. This technical guide synthesizes the currently available data on the biological activity of DBZP, presenting in vivo findings in a structured format, detailing experimental methodologies, and visualizing hypothesized mechanisms and experimental workflows. Notably, there is a significant gap in the publicly available literature regarding in vitro quantitative data for DBZP, such as receptor binding affinities and monoamine transporter inhibition constants. The information presented herein is based on comparative studies with related piperazine compounds.

Introduction

Substituted piperazines are a broad class of compounds with diverse pharmacological activities. This compound is structurally related to benzylpiperazine (BZP), a compound known for its stimulant effects mediated through interactions with monoamine transporters.[1] The presence of two benzyl (B1604629) groups in DBZP suggests potential interactions with similar biological targets. This document provides a comprehensive overview of the initial research into the biological effects of DBZP.

In Vivo Biological Activity

The primary characterization of this compound's biological activity comes from in vivo studies in rodents, focusing on locomotor activity and drug discrimination paradigms. These studies aim to classify its behavioral profile in comparison to known stimulants and psychedelic agents.

Locomotor Activity

In studies using mice, DBZP was found to produce a dose-dependent decrease in locomotor activity. This effect is in contrast to the characteristic stimulant effects of compounds like methamphetamine and BZP, which typically increase locomotor activity at lower to moderate doses. The depressant-like effect of DBZP on spontaneous locomotion is more akin to that of serotonergic piperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).[1]

Table 1: Effect of this compound on Locomotor Activity in Mice

| Compound | Dose (mg/kg) | Effect on Locomotor Activity | ED₅₀ (mg/kg) [95% CI] |

| This compound | 100 | Significant Decrease | 82.4 [38.2 – 177.7][1] |

Drug Discrimination Studies

Drug discrimination assays in rats are utilized to assess the interoceptive (subjective) effects of a compound. In these studies, rats are trained to recognize the effects of a specific drug (e.g., methamphetamine) and respond on a designated lever to receive a reward. The ability of a test compound to substitute for the training drug indicates a similar subjective effect.

DBZP was found to fully substitute for the discriminative stimulus effects of (+)-methamphetamine, suggesting a similar subjective experience for the animals.[1] However, it only produced partial substitution for cocaine and (±)-3,4-methylenedioxymethamphetamine (MDMA) and failed to substitute for the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM).[1] These findings suggest that DBZP possesses psychostimulant-like subjective effects that are more closely related to methamphetamine than to cocaine or MDMA.

Table 2: Drug Discrimination Effects of this compound in Rats

| Training Drug | Test Compound | Dose Range (mg/kg) | Maximum Drug-Appropriate Responding (%) | ED₅₀ (mg/kg) [95% CI] for Substitution |

| (+)-Methamphetamine (1 mg/kg) | This compound | 5 - 50 | 98 | 19.54 [5.37 – 71.01][1] |

| Cocaine | This compound | 5 - 50 | 67 | Not Applicable (Partial Substitution)[1] |

| (±)-MDMA | This compound | 5 - 50 | 60 | Not Applicable (Partial Substitution)[1] |

| DOM | This compound | up to 100 | 17 | Not Applicable (No Substitution)[1] |

Hypothesized Mechanism of Action

While direct in vitro evidence is lacking, the behavioral data suggests that this compound likely interacts with the monoaminergic system. The full substitution for methamphetamine in drug discrimination studies points towards a significant dopaminergic and/or noradrenergic component to its action, similar to BZP.[1] The decrease in locomotor activity, however, is atypical for a classic stimulant and may suggest a more complex pharmacological profile, possibly involving serotonergic systems.[1] One study has also alluded to a potential interaction with sigma receptors, though this has not been substantiated with binding data.[1]

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Locomotor Activity Assay

-

Subjects: Male mice.

-

Apparatus: Standard locomotor activity chambers equipped with photobeam detectors to measure horizontal movement.

-

Procedure:

-

Mice are habituated to the activity chambers for a set period before drug administration.

-

This compound hydrochloride, dissolved in 0.9% saline, is administered via intraperitoneal (i.p.) injection.[1]

-

Locomotor activity is recorded continuously for a specified duration (e.g., 2 hours) immediately following injection.

-

Data is typically quantified as the total number of photobeam breaks in discrete time bins (e.g., 5-minute intervals).

-

Dose-response curves are generated to determine the ED₅₀ for the effect on locomotor activity.[1]

-

References

Molecular weight and formula of 1,4-Dibenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibenzylpiperazine (DBZP), a piperazine (B1678402) derivative commonly encountered as a byproduct in the synthesis of the recreational drug Benzylpiperazine (BZP). While the biological and toxicological properties of DBZP are not extensively studied, this document consolidates the available scientific information regarding its molecular characteristics, analytical methodologies, and behavioral pharmacology.

Molecular Formula and Weight

This compound is a symmetrical molecule with two benzyl (B1604629) groups attached to the nitrogen atoms of a piperazine ring. Its chemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₂₂N₂ | [1][2][3] |

| Molecular Weight | 266.38 g/mol | [1][2][3] |

| IUPAC Name | 1,4-bis(phenylmethyl)piperazine | [4] |

| CAS Number | 1034-11-3 | [4] |

| Appearance | White Powder | [4] |

The dihydrochloride (B599025) salt of this compound is also a common form, with a molecular formula of C₁₈H₂₂N₂ · 2HCl and a formula weight of 339.3 g/mol .[4][5]

Relationship to Benzylpiperazine (BZP)

This compound is primarily known as a chemical marker for impure or poorly synthesized Benzylpiperazine (BZP), a recreational stimulant.[1] Its presence indicates that the synthesis reaction may have been conducted at too high a temperature or with an excess of benzyl chloride, leading to the dibenzylation of the piperazine ring.[1]

References

- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

A Technical Guide to Purity Standards of 1,4-Dibenzylpiperazine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and purification protocols for 1,4-Dibenzylpiperazine (DBZP) intended for laboratory use. Primarily known as a synthetic byproduct in the production of benzylpiperazine (BZP), the assurance of high purity for this compound is critical when it is utilized as a reference standard or in other research contexts.[1][2][3][4] This document outlines common impurities, detailed experimental procedures for purity assessment via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and a standard protocol for purification through recrystallization. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to establish and verify the purity of this compound for their specific applications.

Introduction

This compound (DBZP) is a disubstituted piperazine (B1678402) derivative.[2] While it has been investigated for its own pharmacological properties, it is most frequently encountered as a primary impurity in the synthesis of the recreational drug benzylpiperazine (BZP).[1][2][3][4] The presence of DBZP in BZP preparations is often indicative of suboptimal synthetic conditions, such as elevated reaction temperatures or an excess of benzyl (B1604629) chloride.[2] For laboratory applications, particularly in analytical chemistry, forensic science, and pharmacological research where DBZP may be used as a reference standard or a research chemical, a high degree of purity is essential to ensure the accuracy and reproducibility of experimental results.

This guide details the acceptable purity levels, methods for characterization, and protocols for purification of this compound.

Purity Specifications and Impurity Profile

For general laboratory and research use, a purity of ≥98% for this compound is recommended, which is consistent with the specifications of major chemical suppliers.[5] The primary impurities in synthesized this compound are typically related to the starting materials and intermediates of the synthetic process.

Table 1: Common Impurities in this compound Synthesis

| Impurity Name | Chemical Structure | Origin |

| Piperazine | C₄H₁₀N₂ | Unreacted starting material |

| Benzyl chloride | C₇H₇Cl | Unreacted starting material |

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | Mono-substituted intermediate |

The presence of these impurities can interfere with analytical measurements and biological assays. Therefore, their identification and removal are critical steps in ensuring the quality of this compound for laboratory use.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile and semi-volatile compounds and providing their mass spectra for identification. It is a primary method for determining the purity of this compound and identifying its impurities.

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Specification |

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |

| MSD Transfer Line Temp. | 280°C |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Mass Scan Range | 30-550 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of this compound and the detection of impurities.

Table 3: ¹H NMR Spectroscopy Parameters for this compound Analysis

| Parameter | Specification |

| Instrument | 400 MHz NMR spectrometer |

| Solvent | D₂O (for dihydrochloride (B599025) salt) |

| Reference | TSP (0 ppm) |

| Internal Standard | Dimethylsulfone (for quantification) |

| Pulse Angle | 90° |

| Delay Between Pulses | 45 seconds |

Table 4: Spectral Data for this compound [6]

| Technique | Key Signals/Fragments |

| ¹H NMR (as di-HCl in D₂O) | δ ~7.50 (m, 10H, aromatic), δ ~4.41 (s, 4H, benzylic CH₂), δ ~3.55 (br s, 8H, piperazine CH₂) |

| ¹³C NMR | Spectral data available in public databases such as PubChem.[6] |

| Mass Spectrometry (EI) | Key fragments (m/z): 91 (base peak), 175, 266 (M⁺) |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-N, and aromatic C=C bonds.[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of piperazine with benzyl bromide in the presence of a base.[7]

Protocol:

-

Dissolve anhydrous piperazine (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂).

-

Add triethylamine (B128534) (2.2 equivalents) to the solution.

-

Add benzyl bromide (2 equivalents) dissolved in CH₂Cl₂ to the mixture.

-

Stir the reaction mixture for 10 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the solid residue with water to remove triethylamine hydrobromide.

-

The crude product can then be purified by recrystallization.[7]

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[7]

Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol-cyclohexane solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the colorless crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-cyclohexane.

-

Dry the crystals under vacuum.

Caption: Purification workflow for this compound.

Purity Analysis by GC-MS

Protocol:

-

Sample Preparation: Prepare a ~4 mg/mL solution of the purified this compound in methanol.

-

GC-MS Analysis: Inject 1 µL of the sample solution into the GC-MS system using the parameters outlined in Table 2.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Caption: Analytical workflow for purity assessment.

Conclusion

The purity of this compound is paramount for its reliable use in a laboratory setting. A minimum purity of 98% is recommended, with particular attention paid to the absence of starting materials and the mono-substituted intermediate. The analytical and purification methods detailed in this guide provide a robust framework for researchers to prepare and validate high-purity this compound, thereby ensuring the integrity of their experimental work. The application of standardized protocols for synthesis, purification, and analysis is essential for obtaining consistent and reproducible results.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. interpriseusa.com [interpriseusa.com]

- 4. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocols for 1,4-Dibenzylpiperazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dibenzylpiperazine, a disubstituted piperazine (B1678402) derivative. The protocols outlined below describe two primary synthetic routes: direct N-alkylation of piperazine with benzyl (B1604629) chloride and reductive amination of piperazine with benzaldehyde (B42025). These methods are commonly employed in organic synthesis and can be adapted for various research and development applications.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its dihydrochloride (B599025) salt.

| Parameter | This compound (Base) | This compound Dihydrochloride | Reference(s) |

| Molecular Formula | C₁₈H₂₂N₂ | C₁₈H₂₂N₂ · 2HCl | [1][2] |

| Molecular Weight | 266.38 g/mol | 339.31 g/mol | [1][2] |

| Appearance | White Powder | Crystalline Solid | [3] |

| Melting Point (°C) | Not Determined | 287.3 | [3] |

| CAS Number | 1034-11-3 | 2298-55-7 | [2][3] |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Direct N-Alkylation of Piperazine with Benzyl Chloride

This method involves the direct reaction of piperazine with an excess of benzyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The use of excess benzyl chloride is crucial to drive the reaction towards the formation of the disubstituted product.[1][4]

Materials:

-

Piperazine (anhydrous)

-

Benzyl chloride (≥99%)

-

Triethylamine (B128534) (≥99%) or Potassium Carbonate (anhydrous)

-

Dichloromethane (B109758) (DCM) or Toluene (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (e.g., 2 M)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in anhydrous dichloromethane or toluene.

-

Addition of Base: Add a suitable base, such as triethylamine (2.2 eq) or anhydrous potassium carbonate (2.5 eq), to the piperazine solution.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (2.2 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If using potassium carbonate, filter the solid inorganic salts.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification (Free Base): The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Formation of Dihydrochloride Salt (Optional):

-

Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (B130326) or ethanol (B145695).

-

Slowly add a solution of hydrochloric acid in ethanol or isopropanol until the solution is acidic.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Method 2: Reductive Amination of Piperazine with Benzaldehyde

This method involves the reaction of piperazine with two equivalents of benzaldehyde to form a di-iminium intermediate, which is then reduced in situ to this compound using a suitable reducing agent, typically catalytic hydrogenation.[5] This approach is considered a greener alternative to direct alkylation.

Materials:

-

Piperazine (anhydrous)

-

Benzaldehyde (≥99%)

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon filled with hydrogen

-

Celite or a similar filter aid

Procedure:

-

Reaction Setup: In a reaction vessel suitable for hydrogenation, dissolve piperazine (1.0 eq) and benzaldehyde (2.2 eq) in methanol or ethanol.

-

Addition of Catalyst: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to piperazine).

-

Hydrogenation:

-

Secure the reaction vessel to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis of aliquots. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The purification of the free base and the optional formation of the dihydrochloride salt can be performed as described in Method 1.

Visualizations

Synthesis Pathways

The following diagrams illustrate the two main synthetic routes to this compound.

Caption: Overview of synthetic pathways to this compound.

Experimental Workflow: Direct N-Alkylation

The following diagram outlines the general workflow for the synthesis of this compound via direct N-alkylation.

Caption: Workflow for the direct N-alkylation synthesis.

Experimental Workflow: Reductive Amination

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: Workflow for the reductive amination synthesis.

References

Application Notes and Protocols for the Analytical Detection of 1,4-Dibenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzylpiperazine (DBZP) is a chemical compound that can be found as an impurity in the synthesis of benzylpiperazine (BZP), a recreational drug with stimulant effects.[1] Its detection and quantification are crucial for the quality control of BZP intended for research purposes and for forensic analysis of seized illicit substances. These application notes provide detailed protocols for the identification and quantification of this compound using various analytical techniques. The methodologies described are essential for purity assessment, impurity profiling, and quality control in research and drug development settings.

Analytical Methods Overview

The primary methods for the analysis of this compound include gas chromatography-mass spectrometry (GC-MS) for robust identification and quantification, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification in various matrices. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for unequivocal structure confirmation.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described. It is important to note that while a validated GC-MS method for this compound is available, a specific validated LC-MS/MS method with comprehensive validation data was not found in the public domain. Therefore, the LC-MS/MS data presented is based on validated methods for the closely related and structurally similar compound, benzylpiperazine (BZP), and should be considered as a guideline.[2][3] A full method validation should be performed by the end-user for the quantification of this compound using LC-MS/MS.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters and Performance

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 1.0 mg/mL (for BZP) | [4] |

| Correlation Coefficient (R²) | > 0.999 (for BZP) | [4] |

| Limit of Detection (LOD) | Not formally established for quantification in the primary source. | |